2-Amino-3-benzoyl-5,6-dimethylbenzonitrile
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Overview
Description
2-Amino-3-benzoyl-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C16H14N2O. It is a derivative of benzonitrile, characterized by the presence of amino, benzoyl, and dimethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by reduction to introduce the amino group. The benzoyl group can be introduced through Friedel-Crafts acylation, and the dimethyl groups are typically added via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-5,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzonitriles .
Scientific Research Applications
2-Amino-3-benzoyl-5,6-dimethylbenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-benzoylbenzonitrile
- 2-Amino-5,6-dimethylbenzonitrile
- 3-Benzoyl-5,6-dimethylbenzonitrile
Uniqueness
2-Amino-3-benzoyl-5,6-dimethylbenzonitrile is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89638-26-6 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-amino-3-benzoyl-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C16H14N2O/c1-10-8-13(15(18)14(9-17)11(10)2)16(19)12-6-4-3-5-7-12/h3-8H,18H2,1-2H3 |
InChI Key |
XGUBEACCBLMGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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